Superior Catalytic Rate in Oleic Acid Esterification Versus p-TSA and H₂SO₄
In the esterification of oleic acid with methanol, 4-dodecylbenzenesulfonic acid (DBSA) exhibited a markedly higher reaction rate compared to both p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄). The study explicitly correlated this rate enhancement with increasing catalyst hydrophobicity [1]. The reported activation energy for the forward reaction catalyzed by DBSA was 58.5 kJ/mol [1].
| Evidence Dimension | Reaction rate (initial rate or time to reach specific conversion) |
|---|---|
| Target Compound Data | Highest reaction rate among the three acids tested (DBSA > p-TSA > H₂SO₄) |
| Comparator Or Baseline | p-Toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) under identical conditions |
| Quantified Difference | Rate clearly increased with increasing hydrophobicity (DBSA, C12 chain > p-TSA, C1 chain > H₂SO₄, no chain) |
| Conditions | Oleic acid esterification with methanol; homogeneous acid catalysis; identical molar catalyst loading |
Why This Matters
Procurement of DBSA over p-TSA or sulfuric acid can reduce reaction time and improve throughput in biodiesel and fatty ester production.
- [1] Alejandro Alegría, Jorge Cuellar. (2015). Esterification of oleic acid for biodiesel production catalyzed by 4-dodecylbenzenesulfonic acid. Applied Catalysis B: Environmental, 179, 530-541. View Source
